molecular formula C12H12ClNO2 B12741041 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- CAS No. 81718-69-6

2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-

Cat. No.: B12741041
CAS No.: 81718-69-6
M. Wt: 237.68 g/mol
InChI Key: DUAMOCRWBIDBTG-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- is a chemical compound with the molecular formula C12H12ClNO2 It is known for its unique structure, which includes a benzofuran ring substituted with a carboxamide group, a chlorine atom, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with acid catalysts.

    Introduction of Carboxamide Group: The carboxamide group is introduced via the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted benzofuran derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxamide, 4-chloro-N,N,3-dimethyl-: Similar structure but with one less methyl group.

    2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl-5-methyl-: Additional methyl group on the benzofuran ring.

    2-Benzofurancarboxamide, 4-bromo-N,N,3-trimethyl-: Bromine atom instead of chlorine.

Uniqueness

2-Benzofurancarboxamide, 4-chloro-N,N,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

81718-69-6

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H12ClNO2/c1-7-10-8(13)5-4-6-9(10)16-11(7)12(15)14(2)3/h4-6H,1-3H3

InChI Key

DUAMOCRWBIDBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)Cl)C(=O)N(C)C

Origin of Product

United States

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